

(S)-4-Methoxydalbergione literature review

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Compound of Interest

Compound Name: (S)-4-Methoxydalbergione

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An In-depth Technical Guide to (S)-4-Methoxydalbergione

Disclaimer: This review of the scientific literature reveals a notable scarcity of detailed, publicly available quantitative data and specific experimental protocols for pure **(S)-4-Methoxydalbergione**. Much of the existing research focuses on extracts from *Dalbergia* species or on related dalbergione compounds. The following guide synthesizes the available information and, where necessary, describes general methodologies and data for closely related compounds to provide a comprehensive overview.

Introduction

(S)-4-Methoxydalbergione is a naturally occurring neoflavonoid, a type of quinone found predominantly in the heartwood of various tropical wood species of the *Dalbergia* genus, such as *Dalbergia melanoxylon*[1]. Along with its (R)-enantiomer, it belongs to the dalbergione family of compounds. These compounds have garnered interest in the scientific community for their potential biological activities, including anti-inflammatory and anticancer properties. This guide provides a technical overview of the synthesis, chemical properties, and known biological activities of **(S)-4-Methoxydalbergione**.

Physicochemical Properties

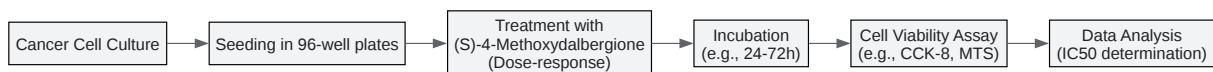
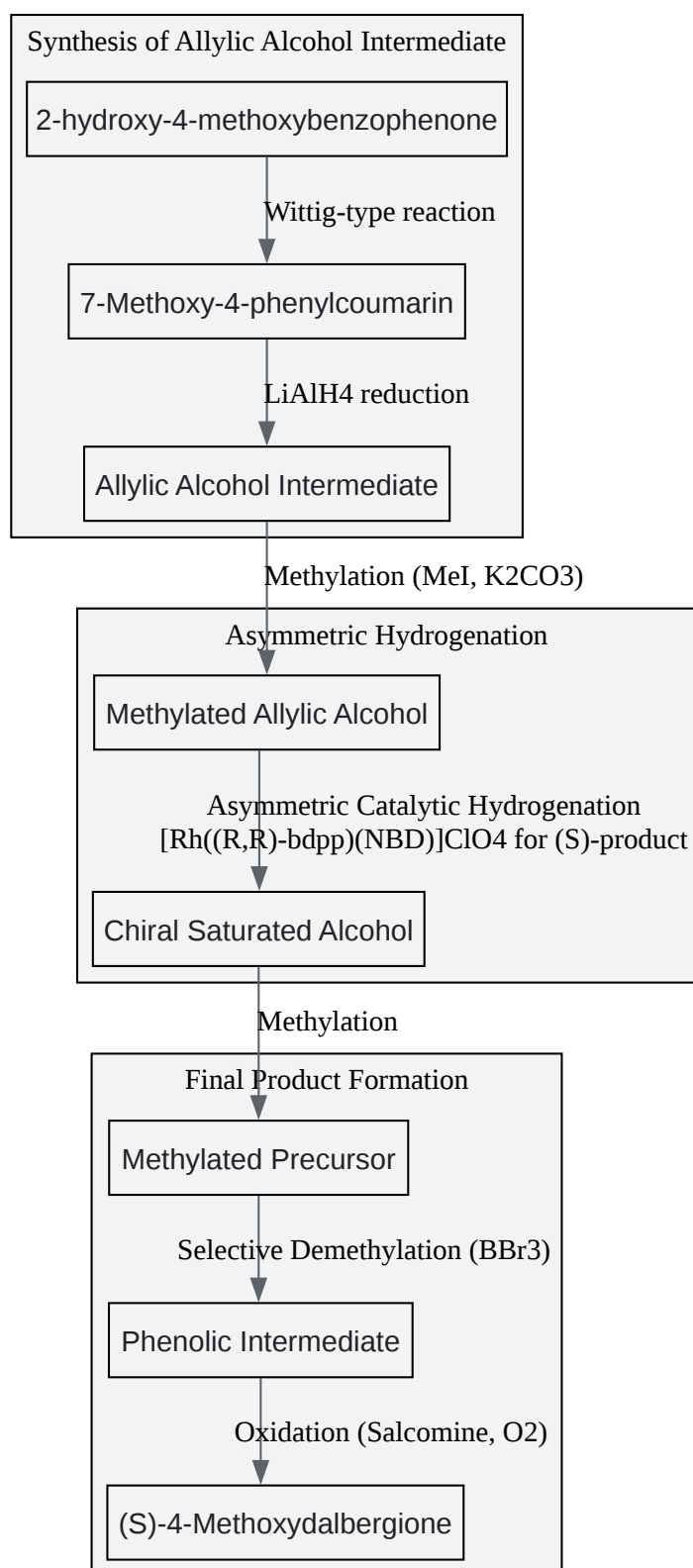
Basic physicochemical properties for **(S)-4-Methoxydalbergione** have been computed and are available through public databases.

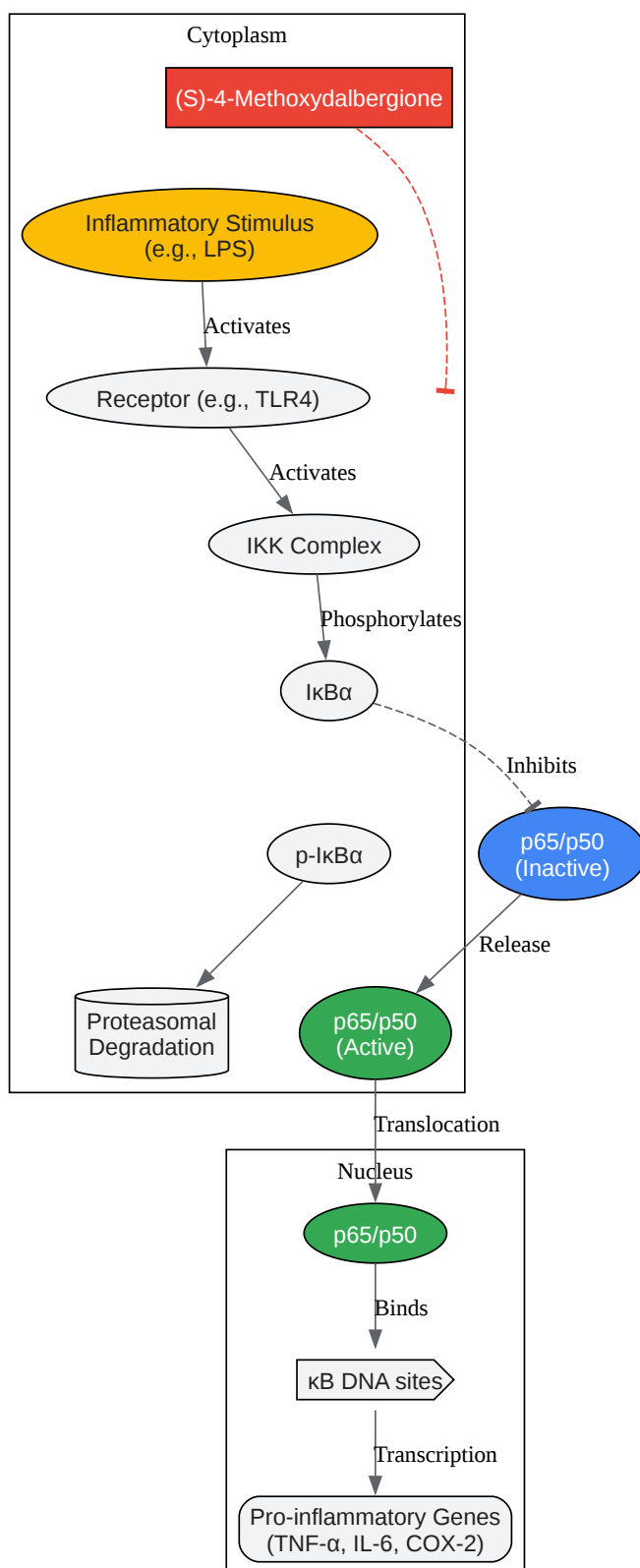
Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₃	PubChem[2]
Molecular Weight	254.28 g/mol	PubChem[2]
IUPAC Name	2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione	PubChem[2]
CAS Number	2543-95-5	PubChem[2]
XLogP3	2.7	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	3	PubChem[2]

Synthesis

A stereoselective synthesis for both (R)- and **(S)-4-Methoxydalbergione** has been reported, achieving an enantiomeric excess of up to 95%. The synthesis is a seven-step process starting from 2-hydroxy-4-methoxybenzophenone.

Synthetic Workflow Diagram





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References

- 1. researchgate.net [researchgate.net]
- 2. (S)-4-Methoxydalbergione | C₁₆H₁₄O₃ | CID 10400054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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